molecular formula C12H13NO3 B2482874 3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one CAS No. 924769-60-8

3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one

Cat. No. B2482874
CAS RN: 924769-60-8
M. Wt: 219.24
InChI Key: LZRLTZQXQNZCQG-UHFFFAOYSA-N
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Description

The compound “3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The hydroxymethyl, methoxy, and methyl groups are substituents on the quinoline structure.


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline backbone with hydroxymethyl, methoxy, and methyl substituents at the 3rd, 7th, and 1st positions, respectively. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions. Generally, quinolines can undergo reactions at the nitrogen atom or at the carbon atoms of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, quinolines are planar molecules and are often crystalline solids at room temperature. They are usually soluble in organic solvents .

Scientific Research Applications

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activity given the known activity of many quinoline derivatives .

properties

IUPAC Name

3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLTZQXQNZCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one

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